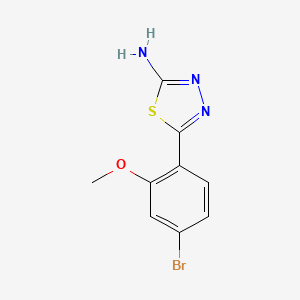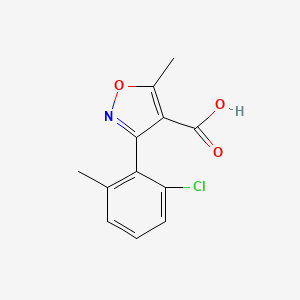
3-(2-Chloro-6-methylphenyl)-5-methylisoxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-6-methylphenyl)-5-methylisoxazole-4-carboxylic acid: is an organic compound with a complex structure that includes a chloro-substituted phenyl ring, a methyl group, and an isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-6-methylphenyl)-5-methylisoxazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-6-methylphenyl isocyanate with appropriate reagents to form the desired isoxazole ring. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the formation of the isoxazole ring .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product. The specific details of industrial production methods are proprietary and may vary between manufacturers .
化学反応の分析
Types of Reactions: 3-(2-Chloro-6-methylphenyl)-5-methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives .
科学的研究の応用
Chemistry: In chemistry, 3-(2-Chloro-6-methylphenyl)-5-methylisoxazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential .
Medicine: In medicine, derivatives of this compound are explored for their potential as pharmaceutical agents. Their ability to modulate specific biological pathways makes them candidates for drug development .
Industry: Industrially, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers, coatings, and other advanced materials .
作用機序
The mechanism of action of 3-(2-Chloro-6-methylphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .
類似化合物との比較
2-Chloro-6-methylpyridine-3-carboxylic acid: This compound shares a similar chloro-substituted aromatic ring but differs in the presence of a pyridine ring instead of an isoxazole ring.
2-Chloro-6-methylphenyl isocyanate: This compound is a precursor in the synthesis of 3-(2-Chloro-6-methylphenyl)-5-methylisoxazole-4-carboxylic acid and shares the chloro-substituted phenyl ring.
Uniqueness: The uniqueness of this compound lies in its isoxazole ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H10ClNO3 |
|---|---|
分子量 |
251.66 g/mol |
IUPAC名 |
3-(2-chloro-6-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H10ClNO3/c1-6-4-3-5-8(13)9(6)11-10(12(15)16)7(2)17-14-11/h3-5H,1-2H3,(H,15,16) |
InChIキー |
DZLCJLVQFLOKCZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)Cl)C2=NOC(=C2C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




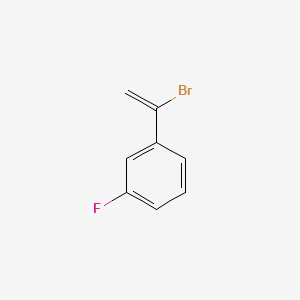
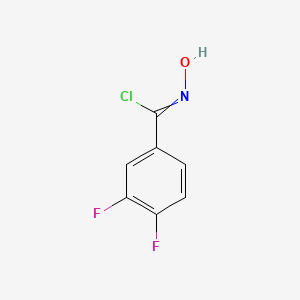
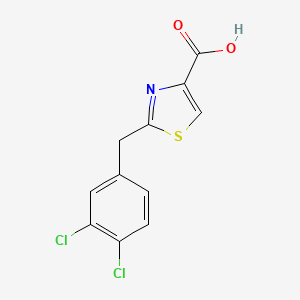
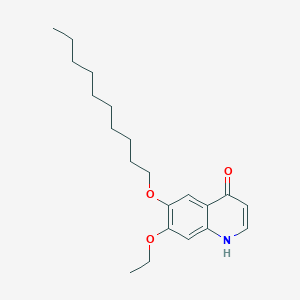
![4-[(6-Bromopyridin-3-yl)sulfonyl]morpholine](/img/structure/B13693526.png)
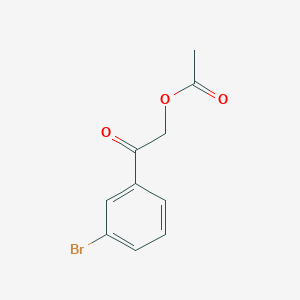
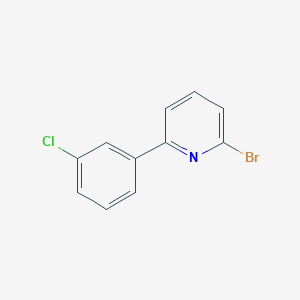
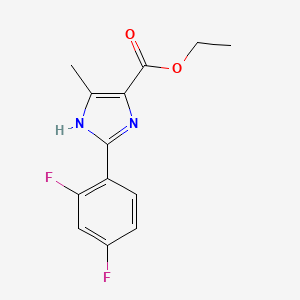
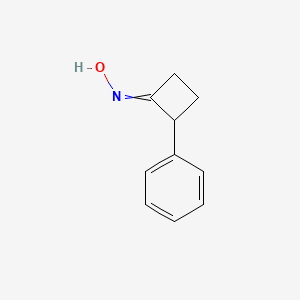
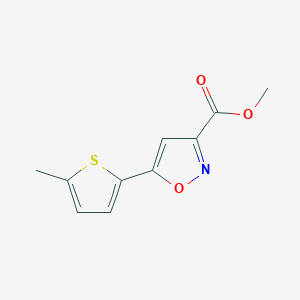
![Ethyl 3-[(2-Isopropyl-4-methyl-3-pyridyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13693560.png)
